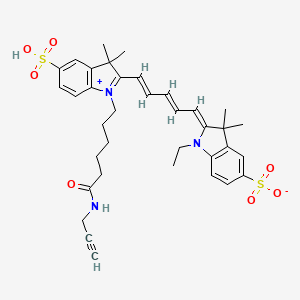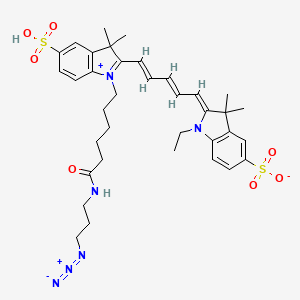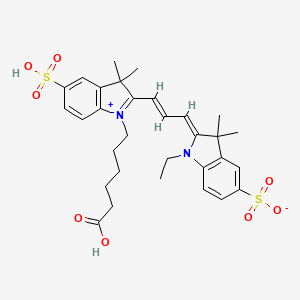
Cy3
Overview
Description
CY3, also known as Cyanine 3, is a synthetic dye belonging to the polymethine group. It is part of the cyanine family, which covers the electromagnetic spectrum from near-infrared to ultraviolet. This compound is a conjugated system between two nitrogen atoms, forming part of a nitrogenous heterocyclic system. It is widely used in biological labeling due to its fluorescent properties .
Mechanism of Action
Target of Action
Sulfo-Cy3-acid, also known as (2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate, is primarily used as a fluorescent label for proteins and nucleic acids . It binds to these biological molecules, allowing them to be visualized and quantified in various biological and biochemical applications .
Mode of Action
The compound works by attaching itself to proteins and nucleic acids, thereby enabling their detection. It is incorporated into these molecules through chemical reactions involving the sulfonyl substituent in the aromatic ring . The attachment of the dye to the target molecules allows them to be visualized under specific light conditions due to the dye’s fluorescence properties .
Biochemical Pathways
Sulfo-Cy3-acid does not directly participate in any specific biochemical pathways. Instead, it serves as a tool for studying these pathways. By labeling proteins and nucleic acids, it allows researchers to track these molecules’ movements and interactions, providing insights into the biochemical pathways in which they are involved .
Pharmacokinetics
It has been shown that the dye demonstrates high incorporation effectiveness, with an estimated 4-9 labels per 1000 nucleotides . This suggests that it can efficiently bind to its target molecules in a laboratory setting.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the successful labeling of proteins and nucleic acids. This labeling allows these molecules to be visualized under fluorescence microscopy or detected in fluorescence-based assays . The compound’s fluorescence properties, with an excitation wavelength (λex) of 554 nm and an emission wavelength (λem) of 568 nm , make it particularly useful for these applications.
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment in which it is used. In non-viscous aqueous solutions, the compound has been found to have relatively low fluorescence efficiency . Its solubility in water eliminates the need for organic solvents in assay buffers . Furthermore, the compound is stable and retains its fluorescence properties in a pH range of 3-10, making it suitable for use in a variety of biological applications .
Biochemical Analysis
Biochemical Properties
Sulfo-Cy3-acid plays a crucial role in biochemical reactions as a fluorescent marker. It interacts with proteins, nucleic acids, and other biomolecules through covalent bonding, primarily via its sulfonate groups. The compound is often used to label antibodies, peptides, and oligonucleotides, facilitating the detection and quantification of these molecules in complex biological samples. The high extinction coefficient and quantum yield of Sulfo-Cy3-acid enhance the sensitivity and accuracy of fluorescence-based assays .
Cellular Effects
Sulfo-Cy3-acid influences various cellular processes by serving as a fluorescent probe. It is commonly used in live-cell imaging to track the localization and dynamics of specific proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing real-time visualization of molecular interactions and cellular events. For instance, Sulfo-Cy3-acid has been used to study the intracellular distribution of proteins in osteosarcoma cells .
Molecular Mechanism
The mechanism of action of Sulfo-Cy3-acid involves its ability to form covalent bonds with target biomolecules, such as proteins and nucleic acids. This binding interaction is facilitated by the sulfonate groups, which react with amino or thiol groups on the target molecules. The fluorescent properties of Sulfo-Cy3-acid allow researchers to monitor these interactions and study the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo-Cy3-acid can change over time due to factors such as stability and degradation. The compound is known for its high photostability, which ensures consistent fluorescence signals during prolonged imaging experiments. It is essential to protect Sulfo-Cy3-acid from prolonged exposure to light and store it at appropriate temperatures to maintain its stability. Long-term studies have shown that Sulfo-Cy3-acid retains its fluorescence properties for several months when stored correctly .
Dosage Effects in Animal Models
The effects of Sulfo-Cy3-acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, Sulfo-Cy3-acid may cause adverse effects, such as cytotoxicity and tissue damage. It is crucial to determine the optimal dosage for each specific application to minimize potential side effects while maximizing the benefits of using Sulfo-Cy3-acid as a fluorescent probe .
Metabolic Pathways
Sulfo-Cy3-acid is involved in various metabolic pathways, primarily related to its role as a fluorescent marker. The compound interacts with enzymes and cofactors involved in metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, Sulfo-Cy3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature and negative charge at physiological pH facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These properties enable Sulfo-Cy3-acid to effectively label target biomolecules and provide accurate fluorescence signals for imaging and analysis .
Subcellular Localization
Sulfo-Cy3-acid exhibits specific subcellular localization patterns, depending on the target biomolecules it labels. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is crucial for studying the spatial distribution and functional roles of biomolecules within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: CY3 can be synthesized through various methods, including the nucleophilic substitution of halogen atoms. One common method involves the reaction of a halogenated precursor with a nucleophile to form the desired cyanine dye. The reaction conditions typically involve the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production of this compound often includes additional steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: CY3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound when it is covalently linked to nucleic acids. This oxidation can lead to fluorescence quenching, which is influenced by the oxidation potential of the neighboring base pairs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific pH levels to optimize the reaction efficiency .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction type. For example, the oxidation of this compound linked to nucleic acids can result in the formation of oxidized nucleobases, such as 8-oxo-guanine. These products are often analyzed using techniques like fluorescence spectroscopy to study the changes in fluorescence properties .
Scientific Research Applications
CY3 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a fluorescent probe to study molecular interactions and dynamics. In biology, it is commonly used for labeling nucleic acids and proteins, enabling visualization and quantification in various assays .
In medicine, this compound-labeled probes are used in diagnostic applications, such as fluorescence in situ hybridization (FISH) and real-time polymerase chain reaction (PCR). These applications allow for the detection and quantification of specific nucleic acid sequences, aiding in the diagnosis of genetic disorders and infectious diseases .
In industry, this compound is used in the production of fluorescent dyes for imaging and flow cytometry. It is also employed in the development of fluorescent tracers for cell and neuronal labeling, which are essential tools in neuroscience research .
Comparison with Similar Compounds
CY3 is often compared with other cyanine dyes, such as Cyanine 5 (CY5) and Cyanine 3B (CY3B). While this compound fluoresces in the greenish-yellow region, CY5 fluoresces in the far-red region, making them suitable for different applications. CY3B, on the other hand, is known for its superior fluorescence properties and stability compared to this compound .
List of Similar Compounds:- Cyanine 5 (CY5)
- Cyanine 3B (CY3B)
- Alexa Fluor 555
- Alexa Fluor 568
These compounds are used in similar applications but differ in their fluorescence properties and stability, making each unique for specific research needs .
Properties
IUPAC Name |
(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100405 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146368-13-0 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8068815.png)
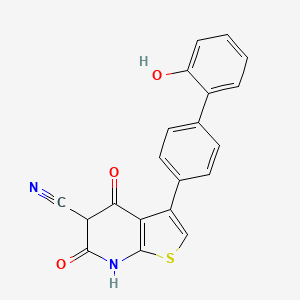
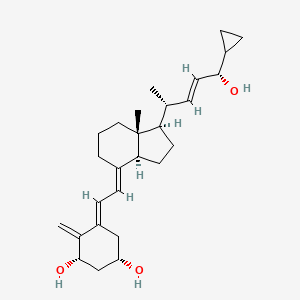

![(6R,7S,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B8068847.png)

![octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B8068856.png)
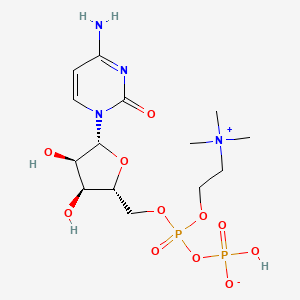

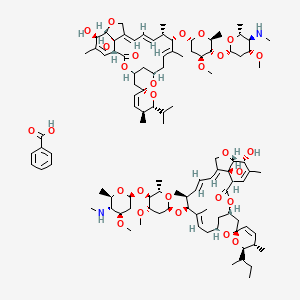
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8068875.png)
![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)
